2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide

CAS No.: 1175862-48-2

Cat. No.: VC2790970

Molecular Formula: C10H12ClNO3S

Molecular Weight: 261.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1175862-48-2 |

|---|---|

| Molecular Formula | C10H12ClNO3S |

| Molecular Weight | 261.73 g/mol |

| IUPAC Name | 2-chloro-N-methyl-5-propanoylbenzenesulfonamide |

| Standard InChI | InChI=1S/C10H12ClNO3S/c1-3-9(13)7-4-5-8(11)10(6-7)16(14,15)12-2/h4-6,12H,3H2,1-2H3 |

| Standard InChI Key | BRGDQLWDZVGXHY-UHFFFAOYSA-N |

| SMILES | CCC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)NC |

| Canonical SMILES | CCC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)NC |

Introduction

Chemical Structure and Properties

Molecular Identity

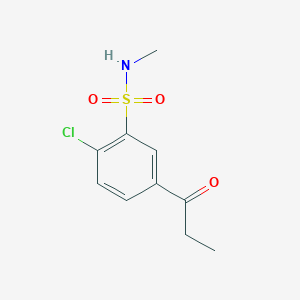

2-Chloro-N-methyl-5-propanoylbenzene-1-sulfonamide is identified by the CAS number 1175862-48-2 and has a molecular formula of C10H12ClNO3S. The compound belongs to the sulfonamide class, which is characterized by the presence of the -SO2NH- functional group. The structure consists of a benzene ring substituted with four key functional groups: a chlorine atom at position 2, a sulfonamide group with N-methylation at position 1, and a propanoyl group at position 5. This specific arrangement of functional groups contributes to its distinctive chemical reactivity and biological properties.

Physical and Chemical Properties

The compound features several reactive sites that contribute to its versatility in chemical reactions and biological interactions. The sulfonamide group is particularly important as it can form hydrogen bonds with biological targets, while the chlorine substituent enhances the compound's electrophilicity. The propanoyl group provides additional sites for chemical modification, expanding its utility in synthetic chemistry applications.

The structural characteristics of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide can be further understood through its chemical identifiers:

| Property | Value |

|---|---|

| IUPAC Name | 2-chloro-N-methyl-5-propanoylbenzenesulfonamide |

| InChI | InChI=1S/C10H12ClNO3S/c1-3-9(13)7-4-5-8(11)10(6-7)16(14,15)12-2/h4-6,12H,3H2,1-2H3 |

| InChI Key | BRGDQLWDZVGXHY-UHFFFAOYSA-N |

| Molecular Weight | Approximately 261.73 g/mol |

Synthesis and Preparation

Synthetic Routes

Chemical Reactivity

Types of Reactions

2-Chloro-N-methyl-5-propanoylbenzene-1-sulfonamide participates in various chemical reactions, showcasing its versatility as a chemical intermediate. The compound's reactivity is influenced by its functional groups, each offering specific reaction possibilities:

-

Nucleophilic Substitution: The chlorine atom at position 2 is susceptible to substitution reactions with various nucleophiles such as amines and thiols.

-

Oxidation Reactions: The sulfonamide moiety can undergo oxidation to form sulfonic acid derivatives.

-

Reduction Reactions: The carbonyl group in the propanoyl substituent can be reduced to form alcohols.

-

Functional Group Modifications: The N-methyl sulfonamide group can participate in various transformations, including deprotonation and alkylation reactions.

Common Reagents and Conditions

The chemical transformations of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide typically employ specific reagents and conditions:

| Reaction Type | Common Reagents | Typical Conditions |

|---|---|---|

| Nucleophilic Substitution | Sodium azide, potassium thiocyanate | Polar solvents (DMF), moderate to high temperatures |

| Oxidation | Potassium permanganate, hydrogen peroxide | Aqueous conditions, controlled temperature |

| Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous conditions, low to moderate temperatures |

Major Products

The reactions of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide yield various products with potential applications in medicinal chemistry and chemical synthesis:

-

Substitution reactions lead to the formation of diversely substituted sulfonamides, expanding the chemical space for structure-activity relationship studies.

-

Oxidation reactions produce sulfonic acid derivatives that may serve as intermediates in the synthesis of more complex molecules.

-

Reduction of the propanoyl group results in alcohol derivatives with modified hydrogen-bonding capabilities.

These transformations highlight the compound's value as a versatile chemical scaffold for the development of compounds with tailored properties.

Biological Activity

Mechanism of Action

The biological activity of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide is largely attributed to its interaction with specific enzymes and proteins. The sulfonamide group plays a crucial role in these interactions, as it can mimic the structure of para-aminobenzoic acid (PABA), a key substrate in bacterial folate synthesis pathways. By binding to dihydropteroate synthase, an enzyme essential for bacterial folic acid synthesis, the compound disrupts bacterial growth and replication.

The interaction between 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide and its biological targets involves several molecular mechanisms:

-

Enzyme Inhibition: The compound binds to the active sites of target enzymes, preventing substrate access and inhibiting enzymatic activity.

-

Hydrogen Bonding: The sulfonamide group forms hydrogen bonds with amino acid residues in enzyme active sites, stabilizing the binding interaction.

-

Hydrophobic Interactions: The aromatic and aliphatic portions of the molecule engage in hydrophobic interactions with protein binding pockets.

Antimicrobial Properties

2-Chloro-N-methyl-5-propanoylbenzene-1-sulfonamide has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that the compound effectively inhibits the growth of common bacterial species, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the low micromolar range.

The antimicrobial efficacy of the compound can be attributed to its ability to interfere with bacterial enzyme systems that are critical for survival and replication. By targeting metabolic pathways that are unique to bacteria, such as folate synthesis, the compound exhibits selective toxicity toward bacterial cells while minimizing effects on mammalian cells.

| Biological Target | Activity | Potency (IC50) |

|---|---|---|

| Dihydropteroate synthase | Inhibition | Low micromolar range |

| α-Glucosidase | Inhibition | Comparable to standard antidiabetic drugs |

| Bacterial growth (E. coli, S. aureus) | Inhibition | Low micromolar MIC values |

Applications in Research and Development

Medicinal Chemistry Applications

2-Chloro-N-methyl-5-propanoylbenzene-1-sulfonamide serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. Its versatile structure allows for modifications at multiple positions, enabling the creation of compound libraries for structure-activity relationship studies. The compound's demonstrated biological activities make it particularly relevant for research in the following therapeutic areas:

-

Antimicrobial Agents: Development of new antibacterial compounds to address the growing concern of antimicrobial resistance.

-

Antidiabetic Drugs: Creation of novel enzyme inhibitors for improved management of type 2 diabetes.

-

Anti-inflammatory Compounds: Exploration of sulfonamide derivatives with potential anti-inflammatory properties.

Chemical Synthesis Applications

Beyond its biological applications, 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide serves as a useful intermediate in the synthesis of more complex molecules. The compound's reactive functional groups provide multiple handles for chemical transformations, making it valuable in the preparation of diverse chemical structures. These applications include:

-

Synthesis of heterocyclic compounds through cyclization reactions involving the sulfonamide and propanoyl groups.

-

Preparation of conjugated systems by modification of the aromatic ring.

-

Development of functionalized polymers and materials through polymerization reactions involving the compound's reactive sites.

Comparative Analysis

Comparison with Similar Compounds

2-Chloro-N-methyl-5-propanoylbenzene-1-sulfonamide shares structural similarities with other sulfonamide derivatives, but its specific combination of functional groups confers unique properties and activities. A comparative analysis of the compound with related structures provides insights into structure-activity relationships:

Structure-Activity Relationships

Structure-activity relationship studies have provided insights into how specific structural features of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide contribute to its biological activities:

Understanding these structure-activity relationships is crucial for the rational design of optimized derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume